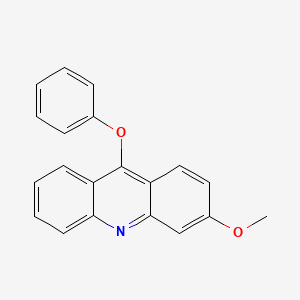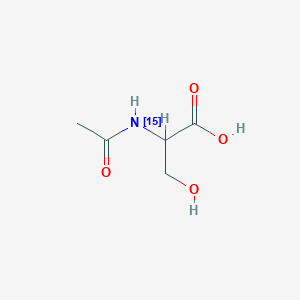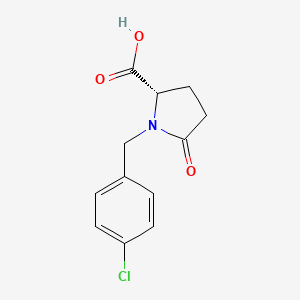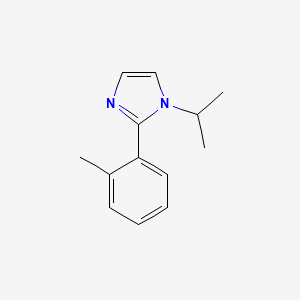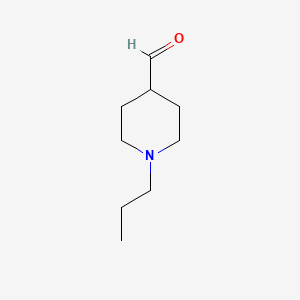![molecular formula C13H19N4O10P B12932845 2-[(Methoxymethoxy)methyl]inosine 5'-(dihydrogen phosphate) CAS No. 185378-05-6](/img/structure/B12932845.png)
2-[(Methoxymethoxy)methyl]inosine 5'-(dihydrogen phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Methoxymethoxy)methyl]inosine 5’-(dihydrogen phosphate) is a derivative of inosine, a nucleoside that plays a crucial role in various biological processes This compound is characterized by the presence of a methoxymethoxy group attached to the inosine molecule, which is further phosphorylated at the 5’ position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methoxymethoxy)methyl]inosine 5’-(dihydrogen phosphate) typically involves the protection of inosine followed by selective phosphorylation. The methoxymethoxy group is introduced using methoxymethyl chloride in the presence of a base such as sodium hydride. The phosphorylation at the 5’ position is achieved using phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated synthesizers and continuous flow reactors to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction steps.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Methoxymethoxy)methyl]inosine 5’-(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can result in various functionalized inosine derivatives.
Applications De Recherche Scientifique
2-[(Methoxymethoxy)methyl]inosine 5’-(dihydrogen phosphate) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of nucleotides and nucleosides.
Biology: Plays a role in studying nucleic acid interactions and enzyme mechanisms.
Industry: Utilized in the production of flavor enhancers and food additives.
Mécanisme D'action
The mechanism of action of 2-[(Methoxymethoxy)methyl]inosine 5’-(dihydrogen phosphate) involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in nucleotide metabolism, influencing pathways such as purine salvage and nucleotide synthesis. The methoxymethoxy group may enhance its stability and bioavailability, making it a valuable compound for biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Inosine 5’-monophosphate: A closely related compound with similar structural features but lacking the methoxymethoxy group.
Guanosine 5’-monophosphate: Another nucleotide derivative with a different nucleobase.
Adenosine 5’-monophosphate: Similar in structure but with adenine as the nucleobase.
Uniqueness
2-[(Methoxymethoxy)methyl]inosine 5’-(dihydrogen phosphate) is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical and biological properties. This modification can enhance its stability, solubility, and interaction with biological targets, making it a valuable tool in research and industrial applications .
Propriétés
Numéro CAS |
185378-05-6 |
|---|---|
Formule moléculaire |
C13H19N4O10P |
Poids moléculaire |
422.28 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-(methoxymethoxymethyl)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H19N4O10P/c1-24-5-25-3-7-15-11-8(12(20)16-7)14-4-17(11)13-10(19)9(18)6(27-13)2-26-28(21,22)23/h4,6,9-10,13,18-19H,2-3,5H2,1H3,(H,15,16,20)(H2,21,22,23)/t6-,9-,10-,13-/m1/s1 |
Clé InChI |
FMYFHRQBWNECHM-ZRFIDHNTSA-N |
SMILES isomérique |
COCOCC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
SMILES canonique |
COCOCC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


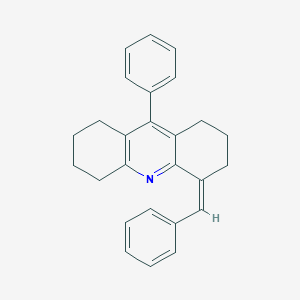

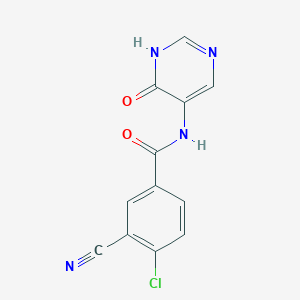


![[4-(3,5-Dichlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol](/img/structure/B12932800.png)
![2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate](/img/structure/B12932801.png)
